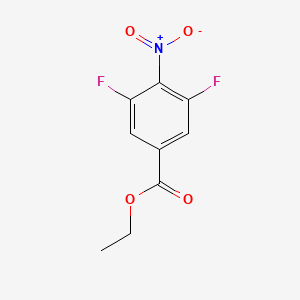

Ethyl 3,5-difluoro-4-nitrobenzoate

Description

Contextual Significance of Fluorinated Aromatic Esters in Organic Synthesis

Fluorinated aromatic esters are a class of organic compounds that have gained considerable importance in various fields of chemical research, particularly in medicinal chemistry and materials science. The introduction of fluorine atoms into aromatic rings can dramatically alter the physicochemical properties of the parent molecule. northeastern.edunih.gov This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond.

In the context of drug discovery, the incorporation of fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. northeastern.eduresearchgate.net This can lead to improved pharmacokinetic profiles, such as increased bioavailability and a longer half-life in the body. rsc.orgguidechem.com Furthermore, the strategic placement of fluorine atoms can influence the acidity or basicity of nearby functional groups, which can in turn affect a drug's binding affinity to its target protein. rsc.org It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. guidechem.com

Fluorinated aromatic esters also serve as versatile building blocks in organic synthesis. The fluorine atoms can act as leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of other functional groups. ontosight.ai This makes them valuable precursors for the synthesis of complex molecules with diverse applications, including agrochemicals and advanced materials. rsc.orgnih.gov

Influence of Nitro and Fluoro Functionalities on Aromatic System Reactivity

The reactivity of an aromatic system is significantly influenced by its substituents. In Ethyl 3,5-difluoro-4-nitrobenzoate, the benzene (B151609) ring is decorated with two fluorine atoms and a nitro group, both of which are strongly electron-withdrawing.

The nitro group (-NO₂) is a powerful deactivating group for electrophilic aromatic substitution, meaning it makes the benzene ring less reactive towards electrophiles. researchgate.netgoogle.com This is due to its strong inductive and resonance electron-withdrawing effects, which reduce the electron density of the aromatic ring. google.com The nitro group directs incoming electrophiles to the meta position relative to itself. google.com

Similarly, fluorine atoms are also deactivating groups in electrophilic aromatic substitution due to their high electronegativity, which results in a strong inductive electron withdrawal from the ring. nih.govgoogle.com However, unlike the nitro group, halogens are ortho-, para-directing. This is because the lone pairs of electrons on the halogen can be donated to the ring through resonance, which partially counteracts the inductive effect and stabilizes the intermediate carbocation formed during ortho and para attack. nih.gov

In the case of this compound, the combined electron-withdrawing effects of the two fluorine atoms and the nitro group make the aromatic ring highly electron-deficient. This significantly deactivates the ring towards electrophilic substitution. Conversely, this electron deficiency makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SₙAr). The positions ortho and para to the strongly activating nitro group are particularly activated for nucleophilic attack. In this molecule, the fluorine atoms are located at positions that are activated by the nitro group, making them potential sites for displacement by nucleophiles.

Research Landscape and Untapped Potential of this compound

Currently, specific research focused exclusively on this compound is limited in publicly available literature. However, based on the reactivity of similarly substituted aromatic compounds, its potential lies primarily in its use as a synthetic intermediate.

The highly electrophilic nature of the aromatic ring makes it a prime candidate for nucleophilic aromatic substitution reactions. This could be exploited to synthesize a variety of derivatives by displacing one or both fluorine atoms with different nucleophiles, such as amines, alkoxides, or thiolates. These derivatives could be of interest in the development of new pharmaceuticals, agrochemicals, or functional materials. For instance, related nitroaromatic compounds are used as precursors for dyes and have been investigated for their biological activities. ontosight.ai

The reduction of the nitro group to an amino group would yield ethyl 4-amino-3,5-difluorobenzoate, a trifunctional building block with amino, fluoro, and ester functionalities. This derivative could be a valuable precursor for the synthesis of complex heterocyclic compounds, which are prevalent in many biologically active molecules. nih.gov The synthesis of related amino esters, such as ethyl 4-aminobenzoate (B8803810), is a common transformation in organic synthesis. orgsyn.org

The untapped potential of this compound lies in its application as a scaffold for combinatorial chemistry to generate libraries of novel compounds for biological screening. The predictable reactivity of the molecule allows for the systematic synthesis of a wide range of derivatives with diverse functionalities. Further research into the biological evaluation of these derivatives could uncover new lead compounds for drug discovery. nih.gov For example, various substituted nitrobenzoic acid esters have been evaluated for their biological activities. nih.gov

Data Table

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇F₂NO₄ |

| Molecular Weight | 231.15 g/mol |

| Appearance | Likely a crystalline solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Likely soluble in common organic solvents |

Properties

IUPAC Name |

ethyl 3,5-difluoro-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-6(10)8(12(14)15)7(11)4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJBBQALGCTFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Pathways of Ethyl 3,5 Difluoro 4 Nitrobenzoate

Electronic Effects of Fluorine and Nitro Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in ethyl 3,5-difluoro-4-nitrobenzoate is predominantly governed by the strong electron-withdrawing nature of the fluorine and nitro substituents.

Both the fluorine atoms and the nitro group are potent electron-withdrawing groups, which significantly deactivate the aromatic ring towards electrophilic aromatic substitution. This deactivation stems from two primary electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Fluorine is the most electronegative element, and thus it exerts a strong inductive electron-withdrawing effect, pulling electron density away from the aromatic ring through the sigma bond. The nitro group also exhibits a powerful inductive effect due to the positive formal charge on the nitrogen atom.

Resonance Effect (-M/-R): The nitro group further deactivates the ring by withdrawing electron density through resonance. The pi electrons of the benzene ring can be delocalized onto the nitro group, creating a positive charge on the aromatic ring and making it less nucleophilic. While halogens like fluorine have lone pairs that can be donated through resonance (+R effect), their strong inductive effect (-I) is overwhelmingly dominant, leading to a net deactivation of the ring.

The cumulative effect of two fluorine atoms and a nitro group makes the benzene ring in this compound highly electron-deficient and therefore significantly less reactive towards electrophiles compared to benzene.

The same electronic factors that deactivate the ring towards electrophilic attack strongly activate it for nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group, particularly in a position ortho or para to a potential leaving group, is a key requirement for SNAr reactions. In this compound, the nitro group is ortho to both fluorine atoms and para to the ester group.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway:

Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing groups, particularly the nitro group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, typically a halide ion.

In the context of SNAr reactions on halogenated nitroaromatic compounds, fluoride (B91410) is an excellent leaving group, often better than other halogens. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond, making the carbon atom more electrophilic.

For this compound, nucleophilic attack can potentially occur at the carbon atoms bearing the fluorine atoms. The strong activation provided by the ortho nitro group makes these positions susceptible to substitution by various nucleophiles such as amines, alkoxides, and thiolates.

Table 1: Examples of Nucleophilic Aromatic Substitution on Related Difluoronitrobenzene Derivatives

| Starting Material | Nucleophile | Product | Reference |

| 4,5-Difluoro-1,2-dinitrobenzene | 1,2-Disubstituted amines, alcohols, thiols | N-heteroacenes, phenoxazines, phenothiazines | rsc.org |

| 2,4-Difluoronitrobenzene | Amines | Porous organic materials | rsc.org |

| 1-(2-aminophenylethane)-2-fluoro-4,5-dinitrobenzene | Thiophenols | (2-aminophenylethane)-2,5-dithiophenyl-4-nitrobenzene | rsc.org |

Transformations Involving the Ester Moiety

The ethyl ester group of this compound can undergo several characteristic reactions, including hydrolysis, transesterification, and reduction.

Esters can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions. The Fischer esterification, the process often used to form esters, is a reversible reaction. For instance, the synthesis of ethyl 4-nitrobenzoate (B1230335) can be achieved by refluxing 4-nitrobenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. prepchem.comscirp.org Conversely, treating this compound with aqueous acid or base would lead to the formation of 3,5-difluoro-4-nitrobenzoic acid and ethanol. The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring.

Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, is also a possible transformation. For example, reacting this compound with methanol (B129727) would yield mthis compound.

The ester functionality can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH4). The reaction proceeds via nucleophilic acyl substitution by a hydride ion, followed by a second hydride attack on the intermediate aldehyde. Thus, treatment of this compound with LiAlH4 would be expected to yield (3,5-difluoro-4-nitrophenyl)methanol (B1425973) and ethanol. It is important to note that LiAlH4 can also reduce the nitro group, so careful control of reaction conditions would be necessary for selectivity.

Table 2: Common Reducing Agents for Ester Groups

| Reducing Agent | Product | Comments |

| Lithium aluminum hydride (LiAlH4) | Primary alcohol | Powerful, non-selective reducing agent. |

| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde or Primary alcohol | Can be used to selectively reduce esters to aldehydes at low temperatures. |

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group. The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis, providing access to anilines which are valuable precursors for a wide range of pharmaceuticals and other fine chemicals.

The selective reduction of the nitro group in the presence of other reducible functional groups, such as an ester, is often a key synthetic challenge. Various methods have been developed to achieve this selectivity. For example, the reduction of ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate (B8803810) can be accomplished in high yield using indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol. orgsyn.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is also a widely used method for nitro group reduction. prepchem.com

Given these precedents, it is expected that the nitro group of this compound can be selectively reduced to an amino group to furnish ethyl 4-amino-3,5-difluorobenzoate. This transformation provides a route to highly functionalized aniline (B41778) derivatives. In fact, the synthesis of ethyl 4-amino-3,5-difluorobenzoate has been reported, implying the successful reduction of a closely related nitro precursor. nih.gov

Table 3: Methods for the Selective Reduction of Aromatic Nitro Groups in the Presence of an Ester

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Ethyl 4-nitrobenzoate | Indium, NH4Cl, Ethanol/Water, Reflux | Ethyl 4-aminobenzoate | 90% | orgsyn.org |

| Ethyl 3-amino-4-nitrobenzoate | H2, Pd/C, Methanol, Room Temperature | Ethyl 3,4-diaminobenzoate | 94% | prepchem.com |

| Ethyl 3-amino-4-nitrobenzoate | Fe, HCl (aq), Reflux | Ethyl 3,4-diaminobenzoate | 81% | prepchem.com |

Selective Reduction to Amino Functionalities

The selective reduction of the nitro group in this compound to an amino group is a pivotal transformation, yielding Ethyl 4-amino-3,5-difluorobenzoate. This product is a key building block for various larger molecules, including GLP-1R modulating compounds. acs.orggoogle.comgoogle.comjustia.com The presence of the fluorine atoms ortho to the nitro group can influence the reaction conditions required for efficient and selective reduction.

Commonly employed methods for the reduction of aromatic nitro compounds are applicable to this compound. These include catalytic hydrogenation and metal-mediated reductions in acidic media.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used and often preferred method for nitro group reduction due to its clean nature and high efficiency. nih.gov For the conversion of this compound, palladium on carbon (Pd/C) is a suitable catalyst. google.comjustia.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

| Reagent/Catalyst | Conditions | Product |

| H₂ / Pd/C | Solvent | Ethyl 4-amino-3,5-difluorobenzoate |

| This table is based on general knowledge of catalytic hydrogenation of nitroarenes as specific yield and conditions for this exact reaction are not publicly available. |

The mechanism of catalytic hydrogenation of nitroarenes is complex and proceeds through several intermediates. youtube.com The nitro group is sequentially reduced to a nitroso, then a hydroxylamino intermediate, before finally yielding the amine.

Metal-Mediated Reduction:

Reduction using metals in an acidic medium is another robust method for converting nitroarenes to anilines. Iron (Fe) in the presence of an acid like acetic acid or hydrochloric acid is a classic and effective combination. researchgate.netcommonorganicchemistry.com This method is known for its tolerance to various other functional groups. researchgate.netresearchgate.net A patent for related compounds describes the reduction of a substituted 4-nitro-benzoate using iron in acetic acid at reflux for one hour. stevens.edu This suggests that similar conditions would be effective for the reduction of this compound.

| Reagent | Acid | Solvent | Conditions | Product |

| Iron (Fe) | Acetic Acid | Methanol | Reflux, 1 hr | Ethyl 4-amino-3,5-difluorobenzoate |

| This table is based on a procedure for a similar compound described in a patent. stevens.edu Specific yields for this compound are not publicly detailed. |

The reaction with iron in acid involves the oxidation of iron to its ferrous or ferric state, with the concomitant reduction of the nitro group. The acidic medium facilitates the reaction and the dissolution of the iron salts.

Participation in Condensation and Cyclization Reactions

While this compound itself is not typically a direct participant in condensation and cyclization reactions, its amino derivative, Ethyl 4-amino-3,5-difluorobenzoate, is a versatile precursor for the synthesis of various heterocyclic systems. The amino group, being nucleophilic, can react with various electrophiles to form new rings.

A recent study reported the synthesis and crystal structure of diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate), an azobenzene (B91143) derivative. researchgate.netifa.md This compound could potentially be formed as a byproduct during the reduction of this compound, arising from the condensation of intermediate nitroso and hydroxylamino species.

The primary utility of Ethyl 4-amino-3,5-difluorobenzoate in this context is as a building block for heterocycles. For instance, ortho-amino-substituted benzoates are key starting materials for the synthesis of quinazolines and benzodiazepines, which are important classes of therapeutic agents. The general strategy involves the condensation of the amino group with a suitable dicarbonyl compound or its equivalent, followed by an intramolecular cyclization and dehydration. youtube.com

| Reactant 1 | Reactant 2 | Heterocyclic Product |

| Ethyl 4-amino-3,5-difluorobenzoate | Dicarbonyl Compound | Substituted Benzodiazepine/Quinazoline |

| This table represents a general synthetic strategy, as specific examples with Ethyl 4-amino-3,5-difluorobenzoate are not widely published. |

Investigations into Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on the reactions of this compound are not extensively available in public literature. However, the broader fields of nitroarene reduction and heterocycle formation offer valuable insights.

Reaction Kinetics:

The kinetics of the catalytic hydrogenation of aromatic nitro compounds are known to be complex and are influenced by several factors, including the catalyst, solvent, temperature, and pressure. stevens.edu These reactions are typically fast and highly exothermic. stevens.edu The rate of reduction can be affected by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atoms in this compound, can influence the rate of reduction. Studies on related compounds have often employed Langmuir-Hinshelwood models to describe the reaction kinetics, which involve the adsorption of reactants onto the catalyst surface. stevens.edu

Thermodynamics:

The reduction of a nitro group is a thermodynamically favorable process. For instance, the production of nitrobenzene (B124822) is an exothermic reaction with an enthalpy of reaction (ΔH) of -117 kJ/mol. wikipedia.org The subsequent hydrogenation of nitrobenzene to aniline is also an exothermic process. The standard enthalpy of formation for gaseous nitrobenzene has been a subject of study, with calculated values providing insight into its stability. researchgate.net While specific thermodynamic data for this compound is not readily found, the general principles of nitro group reduction suggest that its conversion to the corresponding amine is also an energetically favorable process.

Derivatization and Structural Modification of Ethyl 3,5 Difluoro 4 Nitrobenzoate

Synthesis of Analogues and Homologues via Aromatic and Side-Chain Modifications

The chemical structure of ethyl 3,5-difluoro-4-nitrobenzoate allows for modifications at both the aromatic core and the ester side-chain, leading to a variety of analogues and homologues.

Aromatic Ring Modification: The fluorine atoms on the benzene (B151609) ring are activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the para-nitro group. nih.govyoutube.com This activation facilitates the displacement of one or both fluorine atoms by a range of nucleophiles. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the carbon-fluorine bond and makes the carbon atom highly electrophilic. youtube.comyoutube.com

For instance, amines can displace a fluoride (B91410) ion to yield aminofluoronitrobenzoate derivatives. In a related reaction, 2,3,4-trifluoro-5-nitrobenzoic acid reacts with ammonium (B1175870) hydroxide (B78521) to replace the fluorine atom at the 4-position with an amino group. google.com A similar reaction with this compound would be expected to yield ethyl 3-fluoro-5-amino-4-nitrobenzoate. The general reaction mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the fluoride ion to restore aromaticity. nih.gov

Side-Chain Modification: Homologues of the title compound can be prepared by altering the ester group. This is typically achieved through transesterification of the ethyl ester or by esterification of the parent carboxylic acid, 3,5-difluoro-4-nitrobenzoic acid. For example, reacting the parent acid with different alcohols (e.g., methanol (B129727), propanol, isopropanol) under acidic catalysis (such as H₂SO₄) would yield the corresponding methyl, propyl, or isopropyl esters. nih.gov This method allows for the introduction of a wide variety of alkyl or aryl groups into the ester position, thereby modifying the compound's steric and electronic properties.

The table below summarizes potential modifications to generate analogues and homologues.

| Modification Type | Reagents/Conditions | Product Class |

| Aromatic Substitution | R-NH₂ (Amine), Base | Ethyl 3-fluoro-5-alkylamino-4-nitrobenzoates |

| Aromatic Substitution | R-OH (Alcohol)/NaH | Ethyl 3-fluoro-5-alkoxy-4-nitrobenzoates |

| Side-Chain Homologation | R'-OH, Acid Catalyst | Alkyl 3,5-difluoro-4-nitrobenzoates |

Functional Group Interconversions at the Nitro and Ester Positions

The nitro and ester groups of this compound are prime sites for functional group interconversions, which are key steps in multi-step syntheses.

Interconversions of the Nitro Group: The most common transformation of the aromatic nitro group is its reduction to a primary amine. This conversion fundamentally alters the electronic nature of the aromatic ring, turning the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. Several methods are effective for this reduction. Catalytic hydrogenation is a highly efficient method, often employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. orgsyn.orgsemanticscholar.org For example, the reduction of ethyl p-nitrobenzoate to ethyl p-aminobenzoate (Benzocaine) is readily achieved with a PtO₂ catalyst in ethanol (B145695). orgsyn.org Another common laboratory method involves the use of metals in acidic or neutral media, such as indium powder with ammonium chloride, which has been shown to selectively reduce the nitro group in high yield. orgsyn.org The resulting ethyl 4-amino-3,5-difluorobenzoate is a valuable intermediate for further derivatization, such as in the synthesis of heterocycles. nih.gov

Interconversions of the Ester Group: The ethyl ester can be readily converted to other functional groups. Alkaline or acidic hydrolysis cleaves the ester to yield the corresponding carboxylic acid, 3,5-difluoro-4-nitrobenzoic acid. chemscene.com This reaction is typically performed by heating the ester with an aqueous base like sodium hydroxide, followed by acidic workup. nih.gov The reverse reaction, Fischer esterification, converts the carboxylic acid back to the ester by refluxing with an alcohol (in this case, ethanol) and a strong acid catalyst. scirp.org The ester can also be converted directly into an amide by reacting it with an amine (ammonolysis), a transformation that is often more efficient if the ester is first converted to a more reactive acyl chloride.

The following table outlines key functional group interconversions.

| Starting Group | Target Group | Reagents/Conditions | Product Name |

| 4-Nitro | 4-Amino | H₂, Pd/C or PtO₂; or In, NH₄Cl | Ethyl 4-amino-3,5-difluorobenzoate |

| Ethyl Ester | Carboxylic Acid | NaOH(aq), then H₃O⁺ | 3,5-Difluoro-4-nitrobenzoic acid |

| Carboxylic Acid | Ethyl Ester | Ethanol, H₂SO₄ (cat.) | This compound |

| Ethyl Ester | Amide | R-NH₂, Heat | 3,5-Difluoro-4-nitrobenzamide |

Exploration of Molecular Scaffolds Incorporating the Difluoronitrobenzoate Unit

This compound is a valuable building block for constructing more complex molecular architectures, particularly heterocyclic ring systems. nih.gov One prominent example is the synthesis of substituted benzimidazoles, a scaffold found in numerous biologically active compounds. nih.govscholarsresearchlibrary.com

The synthesis of a benzimidazole (B57391) scaffold from this compound requires a sequence of transformations.

Reduction of the Nitro Group: The process begins with the reduction of the nitro group to an amine, yielding ethyl 4-amino-3,5-difluorobenzoate, as described in section 4.2.

Formation of an Ortho-Diamine: The next step involves introducing a second amino group ortho to the first. This can be achieved via nucleophilic aromatic substitution of one of the adjacent fluorine atoms by an amine or ammonia. The presence of the first amino group modifies the reactivity, but the substitution remains feasible. google.com

Cyclization: The resulting ortho-phenylenediamine derivative is the direct precursor to the benzimidazole ring. Condensation with a variety of one-carbon electrophiles leads to the formation of the fused imidazole (B134444) ring. Common reagents for this cyclization include aldehydes or carboxylic acids (or their derivatives). nih.govresearchgate.net For instance, reacting the diamine with an aldehyde in the presence of an oxidizing agent like sodium metabisulfite, or under acidic conditions, yields a 2-substituted benzimidazole. scholarsresearchlibrary.com

This strategy effectively incorporates the core structure of the original benzoate (B1203000) into a more complex, fused heterocyclic system, demonstrating its utility as a foundational building block in medicinal and materials chemistry.

Applications in Advanced Organic Synthesis and Material Science

Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of electron-withdrawing groups and a reactive ester functionality makes Ethyl 3,5-difluoro-4-nitrobenzoate a valuable precursor in multi-step organic synthesis. Its utility is particularly evident in the construction of intricate molecular scaffolds that are of interest in medicinal chemistry and agrochemical research.

Precursor for Novel Heterocyclic Systems

Recent research has highlighted the pivotal role of this compound as a key intermediate in the synthesis of innovative heterocyclic compounds. A notable application is in the preparation of carboxy-benzimidazole derivatives that function as glucagon-like peptide-1 receptor (GLP-1R) modulators. These modulators are of significant interest for the development of therapeutics for metabolic disorders.

The synthesis of these complex heterocyclic systems often involves the initial transformation of this compound. For instance, the nitro group can be reduced to an amine, which then serves as a nucleophile in subsequent cyclization reactions to form the benzimidazole (B57391) core. The fluorine atoms on the benzene (B151609) ring can modulate the electronic properties and metabolic stability of the final molecule, a crucial aspect in drug design.

A typical synthetic route involves the preparation of this compound from Ethyl 4-amino-3,5-difluorobenzoate through an oxidation process. This intermediate then undergoes further reactions to yield the targeted heterocyclic structures.

Table 1: Synthesis of this compound as a Heterocyclic Precursor

| Starting Material | Reagents | Product | Application |

| Ethyl 4-amino-3,5-difluorobenzoate | Acetic acid, Sulfuric acid, Hydrogen peroxide | This compound | Intermediate for GLP-1R modulators |

Intermediate in the Development of Agrochemicals

While direct evidence of the commercial use of this compound in the agrochemical industry is not extensively documented in publicly available literature, the structural motifs present in the molecule are highly relevant to the design of modern crop protection agents. Fluorinated and nitrated aromatic compounds are well-established classes of intermediates for the synthesis of herbicides, fungicides, and insecticides.

The presence of the difluoro-nitro-aromatic core suggests its potential as a precursor for agrochemicals where these features are known to enhance efficacy, selectivity, and metabolic resistance. The nitro group can be a precursor to an amino group, which is a common feature in many bioactive molecules, or it can be displaced through nucleophilic aromatic substitution to introduce other functional groups. The fluorine atoms can increase the lipophilicity and binding affinity of the final product to its biological target.

Given the known reactivity of this compound, it is a plausible candidate for the synthesis of novel agrochemical entities, although specific examples are not prevalent in current research publications.

Role in the Design and Synthesis of Specialty Materials

The unique electronic and physical properties imparted by fluorine atoms make fluorinated compounds attractive for the development of advanced materials. This compound, with its reactive sites, holds potential as a monomer or an additive in the creation of specialty polymers and coatings.

Incorporation into Polymer Backbones

There is currently limited specific research detailing the incorporation of this compound into polymer backbones. However, its structure suggests potential applications in the synthesis of high-performance polymers such as polyamides and polyimides.

Theoretically, the dinitro- or diamino-derivatives of the parent molecule, which can be synthesized from this compound, could serve as monomers. The introduction of the fluorinated phenyl group into the polymer chain could enhance properties such as thermal stability, chemical resistance, and flame retardancy, while also lowering the dielectric constant and moisture absorption. These are desirable characteristics for materials used in electronics, aerospace, and other demanding applications.

Table 2: Potential Polymer Applications of this compound Derivatives

| Polymer Type | Potential Monomer (derived from this compound) | Potential Enhanced Properties |

| Polyamides | Diamino derivative | Thermal stability, chemical resistance |

| Polyimides | Dianhydride or diamino derivative | Thermal stability, low dielectric constant |

Contributions to Advanced Coating Formulations

Similarly, the application of this compound in advanced coating formulations is not yet a widely reported area of research. Nevertheless, the presence of fluorine suggests that its derivatives could be valuable components in the development of fluoropolymer coatings.

Fluoropolymers are known for their low surface energy, leading to properties such as hydrophobicity, oleophobicity, and anti-fouling characteristics. By functionalizing the molecule and incorporating it into a coating formulation, it could contribute to the creation of surfaces that are resistant to water, oils, and the adhesion of contaminants. The nitro group could also be utilized for cross-linking or grafting reactions to improve the durability and adhesion of the coating to a substrate.

Further research is required to explore and validate the potential of this compound and its derivatives in these material science applications.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Characterization and Intermolecular Interactions

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule and probing the strength and nature of its chemical bonds. The analysis of Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra of Ethyl 3,5-difluoro-4-nitrobenzoate reveals distinct vibrational modes characteristic of its structure.

The vibrational spectrum of this compound is dominated by the characteristic frequencies of its primary functional groups: the ethyl ester, the nitro group, and the fluorinated aromatic ring.

Nitro (NO₂) Group Vibrations: The nitro group exhibits two prominent stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). For aromatic nitro compounds, the asymmetric stretch typically appears as a strong band in the 1500-1570 cm⁻¹ region, while the symmetric stretch is found at 1300-1370 cm⁻¹. In related compounds like 4-methyl-3-nitrobenzoic acid, the symmetric stretching vibration of the nitro group is observed around 1340 cm⁻¹. researchgate.net

Ester (COOC₂H₅) Group Vibrations: The ester functional group is identified by a very strong carbonyl (C=O) stretching band, which is expected to appear in the range of 1720-1740 cm⁻¹. Additionally, two distinct C-O stretching vibrations are anticipated: one for the C(=O)-O bond and another for the O-C₂H₅ bond, typically located in the 1250-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively.

Carbon-Fluorine (C-F) Vibrations: The C-F stretching vibrations are known to produce strong absorption bands in the infrared spectrum, generally falling within the 1000-1400 cm⁻¹ range. The exact position is influenced by the substitution pattern on the aromatic ring.

Aromatic Ring Vibrations: The benzene (B151609) ring itself gives rise to several characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹ and C=C stretching modes within the 1450-1600 cm⁻¹ region.

The expected vibrational frequencies for the principal functional groups of this compound are summarized in the table below, based on typical ranges for these groups in similar chemical environments.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Ester (C=O) | Carbonyl Stretch | 1720 - 1740 |

| Ester (C-O) | Asymmetric Stretch | 1250 - 1300 |

| Aromatic C-F | Stretch | 1000 - 1400 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

Table 1: Predicted Characteristic Vibrational Frequencies for this compound.

In the solid state, molecules of this compound are unlikely to form strong, classical hydrogen bonds due to the absence of traditional donor groups like O-H or N-H. However, weaker intermolecular interactions of the C-H···O and C-H···F types are plausible. These interactions, where an aromatic or ethyl C-H group acts as a weak hydrogen bond donor to an oxygen atom of the nitro or ester group, or to a fluorine atom on a neighboring molecule, can influence crystal packing. In the crystal structure of a related compound, Ethyl 4-fluoro-3-nitrobenzoate, intermolecular C-H···O interactions are observed to link molecules into dimers. nih.gov Such subtle interactions can sometimes be inferred from minor shifts in the vibrational frequencies of the involved C-H and acceptor groups (C=O, NO₂, C-F) upon transition from a non-polar solvent to the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment and Connectivity

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of individual nuclei. High-resolution ¹H and ¹³C NMR, along with advanced 2D techniques, provide unambiguous structural confirmation.

The symmetry of this compound simplifies its NMR spectra. Due to the plane of symmetry bisecting the C1-C4 axis of the benzene ring, the two aromatic protons (at C2 and C6) are chemically equivalent, as are the two fluorine atoms (at C3 and C5).

¹H NMR Spectrum: The proton NMR spectrum is expected to show three distinct sets of signals:

An aromatic signal for the two equivalent protons at the C2 and C6 positions. This signal would appear as a doublet due to coupling with the adjacent fluorine atoms (³JHF). Further coupling to the second fluorine atom (⁴JHF) might lead to a more complex pattern, potentially a triplet if the coupling constants are similar. The strong electron-withdrawing effects of the nitro and ester groups, and the fluorine atoms, would shift this signal significantly downfield.

A quartet for the two methylene (B1212753) protons (-OCH₂-) of the ethyl group, resulting from coupling to the three methyl protons.

A triplet for the three methyl protons (-CH₃) of the ethyl group, caused by coupling to the two methylene protons.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the six chemically distinct carbon environments:

The carbonyl carbon of the ester group, typically in the 160-170 ppm range.

Four distinct signals for the aromatic carbons . The carbons directly bonded to fluorine (C3, C5) will appear as a single resonance split into a doublet by the directly attached fluorine (¹JCF), and these are expected at high field due to fluorine's shielding effect. The carbon attached to the nitro group (C4) and the carbon attached to the ester group (C1) will also be distinct. The carbons bearing protons (C2, C6) will appear as a single resonance. All aromatic carbon signals will be influenced by coupling to the fluorine atoms (¹JCF, ²JCF, ³JCF).

Two signals for the ethyl group carbons : one for the methylene carbon (-OCH₂-) around 60-65 ppm and one for the methyl carbon (-CH₃) around 14-15 ppm.

The following table outlines the predicted chemical shifts and multiplicities for this compound, based on analysis of similar structures like ethyl 3-nitrobenzoate. rsc.org

| Group | Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Coupling |

| Aromatic | H-2, H-6 | > 8.0 | d or t | ³JHF, ⁴JHF |

| Ethyl | -OCH₂- | ~ 4.4 | q | ³JHH |

| Ethyl | -CH₃ | ~ 1.4 | t | ³JHH |

| Ester | C=O | 160 - 165 | s | - |

| Aromatic | C-1 | ~ 130 | t | ³JCF |

| Aromatic | C-2, C-6 | ~ 125 | t | ²JCF |

| Aromatic | C-3, C-5 | ~ 155 | d | ¹JCF |

| Aromatic | C-4 | ~ 140 | t | ²JCF |

| Ethyl | -OCH₂- | ~ 62 | s | - |

| Ethyl | -CH₃ | ~ 14 | s | - |

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound. Multiplicities for carbon signals refer to C-F coupling.

To confirm the assignments from 1D NMR spectra and to establish connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between the quartet and the triplet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between the aromatic proton signal and its corresponding carbon signal (C2/C6), the methylene proton quartet and the methylene carbon, and the methyl proton triplet and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The methylene protons (-OCH₂-) to the carbonyl carbon (C=O) and the C1 aromatic carbon.

The aromatic protons (H2/H6) to the adjacent fluorinated carbons (C3/C5), the ester-bearing carbon (C1), and the nitro-bearing carbon (C4).

These 2D experiments collectively provide an unambiguous and definitive assignment of all proton and carbon signals, confirming the molecular structure.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography provides the most definitive evidence of molecular structure by mapping the atomic positions in a single crystal. While specific crystallographic data for this compound is not publicly available, analysis of closely related compounds allows for a reliable prediction of its solid-state conformation and packing arrangement.

The crystal structure of Ethyl 3,5-dinitrobenzoate (B1224709) reveals that the ester and nitro groups are slightly rotated out of the plane of the benzene ring. rsc.org A similar deviation from planarity is expected for this compound, driven by the steric demands of the substituents. The central benzene ring is expected to be largely planar. The ethyl group, particularly the terminal methyl, may exhibit some degree of rotational disorder within the crystal lattice, a phenomenon also observed in the dinitro analog. rsc.org

The packing of molecules in the crystal is likely governed by a combination of weak intermolecular forces. As seen in Ethyl 4-fluoro-3-nitrobenzoate, C-H···O hydrogen bonds involving the aromatic protons and the oxygen atoms of the nitro or carbonyl groups are anticipated to be a key packing motif. nih.gov Additionally, π–π stacking interactions between the electron-deficient aromatic rings may contribute to the stability of the crystal lattice. The presence of the electronegative fluorine atoms could also lead to dipole-dipole interactions and potentially weak C-H···F contacts.

| Parameter | Predicted Characteristic | Basis of Prediction (Analog Compound) |

| Molecular Conformation | Near-planar benzene ring with slight rotation of NO₂ and COOC₂H₅ groups | Ethyl 3,5-dinitrobenzoate rsc.org |

| Crystal System | Likely Monoclinic | Ethyl 4-fluoro-3-nitrobenzoate, nih.gov Ethyl 3,5-dinitrobenzoate rsc.org |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, π–π stacking | Ethyl 4-fluoro-3-nitrobenzoate, nih.gov Ethyl 4-(tert-butylamino)-3-nitrobenzoate researchgate.net |

Table 3: Predicted Solid-State Structural Characteristics of this compound.

Determination of Intramolecular Geometric Parameters

The precise measurement of bond lengths, bond angles, and torsion angles through X-ray crystallography allows for a detailed description of a molecule's conformation. For Ethyl 4-fluoro-3-nitrobenzoate, a structural analogue, these parameters have been determined with high precision. nih.gov

The bond lengths within the benzene ring and the substituent groups are within normal ranges and are comparable to those observed in other related nitro-substituted benzoic acid derivatives. nih.govresearchgate.net The carbon-fluorine bond length is a key parameter, and in the case of Ethyl 4-fluoro-3-nitrobenzoate, the F1—C3 bond is 1.3368 (13) Å. nih.gov The nitro group's N-O bond lengths are nearly equivalent, indicating resonance delocalization. nih.gov The ester group exhibits typical bond lengths for a carboxylic ester. nih.gov

The planarity of the benzene ring and the orientation of the substituents are also critical aspects of the molecular geometry. The nitro group in related compounds is often found to be nearly coplanar with the benzene ring, which facilitates electronic delocalization. researchgate.net The ethyl ester group, however, may show more conformational flexibility.

Table 1: Selected Intramolecular Geometric Parameters for Ethyl 4-fluoro-3-nitrobenzoate nih.gov

| Parameter | Bond | Length (Å) / Angle (°) |

| Bond Lengths | F1—C3 | 1.3368 (13) |

| O1—N1 | 1.2308 (13) | |

| O2—N1 | 1.2261 (13) | |

| O3—C7 | 1.3326 (14) | |

| O3—C8 | 1.4653 (13) | |

| C3—C4 | 1.3932 (16) | |

| C4—C5 | 1.3912 (14) | |

| C5—C6 | 1.3906 (15) | |

| Bond Angles | O2—N1—O1 | 123.45 (11) |

| O2—N1—C2 | 118.43 (10) | |

| O1—N1—C2 | 118.12 (10) | |

| C7—O3—C8 | 116.51 (9) | |

| F1—C3—C4 | 118.89 (10) | |

| F1—C3—C2 | 118.06 (10) |

Data obtained from single-crystal X-ray diffraction of Ethyl 4-fluoro-3-nitrobenzoate at 100 K. This compound serves as a structural analogue.

Analysis of Supramolecular Assemblies and Packing Motifs

The arrangement of molecules in the crystalline state is governed by a network of non-covalent interactions, which collectively determine the supramolecular assembly and packing motif. These interactions are crucial for understanding a material's stability and bulk properties.

In the crystal structure of the analogue, Ethyl 4-fluoro-3-nitrobenzoate, the dominant intermolecular interactions are of the C—H⋯O type. nih.gov These weak hydrogen bonds link molecules into centrosymmetric dimers, creating a characteristic R²₂(10) ring motif. nih.gov This notation from Bernstein et al. (1995) describes a ring formed by two donors and two acceptors involving ten atoms. nih.gov

Table 2: Intermolecular Interaction Details for Ethyl 4-fluoro-3-nitrobenzoate nih.gov

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation | Motif |

| C-H···O | C1—H1A···O4 | 0.93 | 2.45 | 3.3289 (14) | 158 | -x+1/2, -y+1/2, -z+1 | R²₂(10) |

Data obtained from single-crystal X-ray diffraction of Ethyl 4-fluoro-3-nitrobenzoate, a structural analogue.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for studying molecules of moderate size like Ethyl 3,5-difluoro-4-nitrobenzoate.

Geometry Optimization and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in this compound must be determined. This process, known as geometry optimization, involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum.

For a flexible molecule like this, which contains a rotatable ethyl ester group, conformational analysis is crucial. Different orientations (conformations) of the ethyl group relative to the benzene (B151609) ring will have different energies. Computational methods can systematically explore these conformations to identify the global minimum energy structure, which is the most likely to be observed experimentally. The planarity of the nitro group with respect to the benzene ring is also a key parameter investigated during optimization, as it influences the electronic conjugation.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the electron-withdrawing nature of the nitro and fluoro substituents is expected to lower the energy of both the HOMO and LUMO, and significantly influence the HOMO-LUMO gap.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: These are representative values for a similar nitroaromatic compound calculated using DFT, as specific experimental or calculated values for this compound are not available in published literature.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -3.2 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex calculated molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals.

Molecular Electrostatic Potential (MEP) Surface Generation

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the molecule's electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, the most negative potential is expected to be localized on the oxygen atoms of the nitro group and the carbonyl oxygen of the ester.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. Positive potential is anticipated around the hydrogen atoms of the benzene ring and the ethyl group. The carbon atom of the carbonyl group is also a significant electrophilic site.

Neutral Regions (Green): These areas have a relatively neutral potential.

The MEP surface provides a clear, qualitative prediction of how the molecule will interact with other charged or polar species.

Quantum Chemical Descriptors for Reactivity Assessment (e.g., Fukui Functions)

While FMO theory provides a general view of reactivity, global and local reactivity descriptors derived from conceptual DFT offer more quantitative insights. Fukui functions are particularly powerful for identifying the reactivity of specific atomic sites within a molecule.

The Fukui function, f(r), indicates the change in electron density at a specific point 'r' when the total number of electrons in the system changes. It allows for the distinction between sites susceptible to different types of attack:

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed).

f0(r): Predicts sites for radical attack.

For this compound, Fukui function calculations would likely identify the aromatic carbons attached to the fluorine and nitro groups, as well as the nitro-group nitrogen and the carbonyl carbon, as key sites for nucleophilic attack (high f+ values). The oxygen atoms of the nitro group would be primary sites for electrophilic attack (high f- values).

Theoretical Investigations into Nonlinear Optical (NLO) Properties

Molecules that exhibit a strong Nonlinear Optical (NLO) response are of great interest for applications in telecommunications, optical computing, and photonics. A key requirement for a high NLO response is a significant difference in electron distribution between the ground and excited states, often found in molecules with a strong donor-acceptor framework.

Theoretical calculations using DFT can predict the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of the molecule. By analyzing these parameters, researchers can assess the NLO potential of this compound without the immediate need for complex and costly experiments. The magnitude of the first hyperpolarizability is particularly indicative of the molecule's potential for applications like frequency doubling of light.

Table 2: Illustrative Calculated NLO Properties (Note: These are representative theoretical values for a related D-π-A nitroaromatic compound. Specific calculated values for this compound are not available in published literature.)

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 6.5 | Debye |

| Mean Polarizability (α) | 25.3 x 10⁻²⁴ | esu |

In Silico Approaches for Understanding Molecular Interactions and Design Principles

The use of computational and theoretical chemistry provides a powerful lens for examining the nuanced molecular interactions and guiding the rational design of molecules like this compound. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of theoretical knowledge on substituted nitroaromatics and fluorinated compounds allows for a detailed inferential analysis of its behavior. In silico methods, such as quantum chemical calculations, are instrumental in dissecting the electronic structure, intermolecular forces, and potential interaction modes of this molecule.

At the heart of understanding the molecular interactions of this compound are its distinct structural features: a nitro group and two fluorine atoms attached to a benzene ring, along with an ethyl ester group. The strong electron-withdrawing nature of both the nitro group and the fluorine atoms significantly influences the electron distribution within the aromatic ring. Quantum chemical calculations, such as Density Functional Theory (DFT), are frequently employed to model this. rsc.orgrsc.org Such calculations can predict the molecular geometry and the distribution of electron density, highlighting regions of positive and negative electrostatic potential.

The molecular electrostatic potential (MEP) is a critical tool for predicting non-covalent interactions. For a molecule like this compound, the MEP would likely show a significant region of negative potential around the oxygen atoms of the nitro group, making them potential sites for interactions with electrophiles or hydrogen bond donors. Conversely, the fluorine atoms, despite their high electronegativity, can participate in various non-covalent interactions, including the formation of halogen bonds and interactions with aromatic systems. nih.gov The impact of fluorine substitution on the aromatic ring's quadrupole moment is a key factor in its interactions with other molecules. nih.gov

Furthermore, in silico approaches are vital for understanding the principles that guide the design of molecules with specific properties. By systematically modifying the structure of this compound in a computational model—for instance, by changing the substitution pattern or the nature of the ester group—researchers can predict how these changes would affect its electronic properties, reactivity, and potential for intermolecular interactions. For example, calculations can estimate the impact of substituents on the energy of the frontier molecular orbitals (HOMO and LUMO), which is related to the molecule's reactivity and electronic absorption properties. acs.orgacs.org

The following table summarizes key computational parameters that could be determined for this compound and related compounds to understand their interaction profiles.

| Computational Parameter | Significance in Molecular Design and Interaction Analysis |

| Molecular Geometry | Determines the overall shape and steric profile of the molecule. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions. researchgate.net |

| Frontier Molecular Orbital Energies (HOMO/LUMO) | Provides insights into chemical reactivity and electronic properties. acs.orgacs.org |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and interaction with polar environments. |

| Partial Atomic Charges | Indicates the charge distribution on individual atoms, useful for parameterizing molecular mechanics force fields. nih.gov |

| Interaction Energies | Quantifies the strength of non-covalent interactions with other molecules, such as hydrogen bonds or π-stacking. nih.gov |

Advanced computational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2), can be used to study the excited electronic states of nitroaromatic compounds. acs.org This is particularly relevant for understanding their photochemistry and potential for light-induced reactions. acs.org

In essence, while direct computational data for this compound may be sparse, the principles derived from theoretical studies on analogous fluorinated and nitrated aromatic compounds provide a solid framework for predicting its molecular interactions and for guiding the design of new molecules with tailored properties. The synergy between experimental work and these in silico approaches is crucial for advancing our understanding of such complex chemical entities.

Future Research Directions and Emerging Frontiers

Development of Sustainable and Green Synthetic Protocols

The imperative of green chemistry is guiding the evolution of synthetic organic chemistry, with a focus on minimizing hazardous waste and energy consumption. researchgate.net Traditional industrial methods for producing nitroaromatic compounds often involve harsh conditions and generate significant waste, such as the use of iron powder in reduction reactions which produces large amounts of iron sludge. rsc.orgrsc.org While specific green synthesis protocols for Ethyl 3,5-difluoro-4-nitrobenzoate are not yet widely published, the principles of green chemistry offer a clear roadmap for future research.

Current synthesis methods, such as the oxidation of an amino group using hydrogen peroxide and sulfuric acid, present opportunities for improvement. google.comjustia.com Future research will likely target the development of protocols that utilize less hazardous reagents and solvents, operate at lower temperatures, and improve atom economy. Photocatalysis, for instance, represents a promising green alternative for driving chemical transformations using light, potentially under milder conditions. researchgate.net The development of solid catalysts that can be easily recovered and reused would also contribute significantly to the sustainability of the synthesis. organic-chemistry.org

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches

| Parameter | Conventional Synthesis (Example) | Potential Green Alternative |

|---|---|---|

| Nitration/Oxidation | Oxidation of Ethyl 4-amino-3,5-difluorobenzoate with H₂O₂/H₂SO₄ at 100°C. google.comjustia.com | Development of catalytic nitration using solid acid catalysts or photocatalytic methods to avoid strong acids and high temperatures. researchgate.netorgchemres.org |

| Solvents | Use of traditional organic solvents like acetic acid. google.comjustia.com | Exploration of greener solvents such as water, ionic liquids, or solvent-free conditions. orgchemres.org |

| Catalysts | Use of stoichiometric reagents. google.comjustia.com | Employment of recyclable heterogeneous catalysts or biocatalysts. rsc.orgmdpi.com |

| Energy Input | High-temperature reaction conditions. google.comjustia.com | Photochemical or room-temperature catalytic reactions to reduce energy consumption. rsc.org |

The quest for greener methods extends to the synthesis of fluorinated compounds in general, with biocatalysis and the use of fluorinases being an area of active research, although still challenging. ijournals.cn

Exploration of Novel Catalytic Transformations

The chemical reactivity of this compound is dominated by the nitro group, which is a versatile functional group for further chemical modifications. The reduction of the nitro group to an amine is a critical step in its use as a synthetic intermediate. google.comjustia.comgoogle.comnih.gov While traditional methods often rely on reagents like iron powder, modern catalysis offers a plethora of more efficient and selective alternatives. rsc.orgrsc.org

Future research will focus on employing advanced catalytic systems for the transformation of the nitro group. This includes:

Catalytic Hydrogenation: Utilizing catalysts based on palladium, platinum, or other noble metals for clean and efficient reduction. mdpi.com The challenge lies in achieving high selectivity for the nitro group reduction without affecting the ester functionality or the carbon-fluorine bonds.

Transfer Hydrogenation: Using hydrogen donors like hydrazine (B178648) hydrate (B1144303) or borohydrides in the presence of a catalyst, which can sometimes offer different selectivity profiles compared to direct hydrogenation. mdpi.com

Photocatalysis and Electrocatalysis: These methods use light or electricity, respectively, to drive the reduction, offering green and highly controllable reaction conditions. rsc.orgmdpi.com They represent a significant departure from classical reduction methods and are a key area for future exploration.

The development of catalysts that can selectively reduce the nitro group in the presence of other reducible functional groups is a primary objective. The choice of catalyst and reaction conditions can potentially be tuned to achieve different reduction products, such as hydroxylamines, further expanding the synthetic utility of the parent molecule. rsc.orgmdpi.com

Table 2: Overview of Catalytic Systems for Nitro Group Reduction

| Catalytic Method | Reductant/Energy Source | Potential Advantages |

|---|---|---|

| Catalytic Hydrogenation | H₂ gas | High efficiency, clean byproducts (water). mdpi.com |

| Catalytic Transfer Hydrogenation | Hydrazine hydrate, Borohydrides | Avoids handling of flammable H₂ gas. mdpi.com |

| Photocatalysis | Light | Green energy source, mild reaction conditions. researchgate.net |

| Electrocatalysis | Electricity | High controllability, can use water as a hydrogen source. mdpi.com |

| Biocatalysis | Enzymes | High selectivity, environmentally benign. mdpi.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry is a major trend in modern chemical manufacturing and research. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.govyoutube.com

The synthesis and subsequent transformations of this compound are well-suited for adaptation to flow chemistry platforms. For instance, the catalytic reduction of the nitro group can be performed in a packed-bed reactor where the liquid substrate flows through a solid catalyst. nih.govyoutube.com This setup allows for the continuous production of the corresponding amine without the need for catalyst filtration after the reaction.

Integrating these flow processes with automated synthesis platforms can further accelerate research. Automated systems can perform high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures) to quickly identify optimal protocols. This approach can also be used to rapidly generate libraries of derivatives for biological screening, which is particularly relevant given the use of this compound in the synthesis of GLP-1R modulators. google.comjustia.comgoogle.com

Table 3: Benefits of Integrating Flow Chemistry for this compound Synthesis

| Feature | Benefit |

|---|---|

| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. |

| Precise Control | Accurate control over temperature, pressure, and residence time leads to higher consistency and yield. youtube.com |

| Improved Efficiency | Superior mass and heat transfer can accelerate reaction rates. youtube.com |

| Scalability | Scaling up production is achieved by running the system for a longer time, rather than using larger reactors. youtube.com |

| Automation | Enables high-throughput screening and rapid library synthesis. |

Advanced Computational Methodologies for Predictive Chemical Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. zib.denih.gov These methods can significantly reduce the time and cost associated with experimental work by predicting molecular properties and reaction outcomes.

For this compound, computational methodologies can be applied in several ways:

Reaction Modeling: Quantum chemistry calculations can be used to elucidate reaction mechanisms, predict the reactivity of the molecule, and understand the selectivity of catalytic transformations. This can guide the rational design of more efficient synthetic routes. digitellinc.com

Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of derivatives of this compound. nih.gov This is crucial for in silico screening of potential drug candidates or functional materials.

De Novo Design: Generative models, a form of artificial intelligence, can be used to design novel molecules with a desired set of properties. nih.goveurekalert.org Starting from a core scaffold like this compound, these models can suggest new derivatives that are optimized for a specific biological target, such as the GLP-1 receptor. google.comjustia.com Physics-based approaches like Free Energy Perturbation (FEP) can then be used to accurately predict binding affinities. youtube.com

The integration of these advanced computational tools will enable a more targeted and efficient exploration of the chemical space around this compound, accelerating the discovery of new functional molecules. zib.deeurekalert.org

Table 4: Application of Computational Methodologies

| Methodology | Application for this compound |

|---|---|

| Quantum Chemistry | Elucidating reaction mechanisms, predicting spectral properties, understanding electronic structure. digitellinc.com |

| Molecular Dynamics | Simulating molecular motion, studying interactions with solvents or biological targets. |

| Machine Learning/AI | Predicting properties (solubility, toxicity, bioactivity), designing novel derivatives with desired functions. nih.goveurekalert.org |

| Free Energy Perturbation (FEP) | Accurately predicting the binding affinity of derivatives to protein targets. youtube.com |

Q & A

Q. How can researchers resolve ambiguities in fluorine NMR assignments?

- Techniques :

- - HOESY : Identifies through-space F-H couplings.

- DFT-Calculated Shifts : Cross-reference experimental shifts with computed values (error margin ± 2 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.